5-Amino-3-(phenylthio)-1,2,4-thiadiazole (CAS 98555-22-7): A Comprehensive Technical Guide on Synthesis, Properties, and Pharmacological Utility
5-Amino-3-(phenylthio)-1,2,4-thiadiazole (CAS 98555-22-7): A Comprehensive Technical Guide on Synthesis, Properties, and Pharmacological Utility
Executive Summary
The 1,2,4-thiadiazole scaffold is a privileged pharmacophore in modern medicinal chemistry, functioning as a bioisostere for amides and esters while offering superior metabolic stability. Among its derivatives, 5-amino-3-(phenylthio)-1,2,4-thiadiazole (also known as 3-(phenylsulfanyl)-1,2,4-thiadiazol-5-amine) has emerged as a critical building block for drug discovery. Identified by the CAS Number 98555-22-7 [1][2], this compound combines the hydrogen-bonding capacity of a primary amine with the lipophilic, electron-rich properties of a phenylthio ether.
This whitepaper provides an in-depth technical analysis of CAS 98555-22-7, detailing its chemical identity, structural rationale in drug design, and field-proven synthetic methodologies, specifically focusing on green, transition-metal-free oxidative cyclization protocols[3][4].
Chemical Identity and Quantitative Data
Accurate identification and characterization are the first steps in any rigorous drug development program. The compound features a five-membered heterocyclic ring containing two nitrogen atoms and one sulfur atom, substituted at the 3-position with a phenylthio group and at the 5-position with an amino group.
Table 1: Physicochemical Properties and Identifiers
| Property / Identifier | Value / Description |
| IUPAC Name | 3-(phenylsulfanyl)-1,2,4-thiadiazol-5-amine |
| CAS Registry Number | 98555-22-7[2] |
| Molecular Formula | C8H7N3S2[2] |
| Molecular Weight | 209.30 g/mol [2] |
| PubChem CID | 23468448[2] |
| MDL Number | MFCD13187286[2] |
| Structural Features | 1,2,4-thiadiazole core, primary amine, thioether linkage |
Strategic Importance in Drug Discovery
The inclusion of the 1,2,4-thiadiazole core in a molecular design is rarely accidental; it is driven by specific structure-activity relationship (SAR) requirements.
-
Metabolic Stability & Bioisosterism: The 1,2,4-thiadiazole ring is highly resistant to enzymatic cleavage compared to traditional amide bonds. It is frequently utilized to lock molecular conformations and improve oral bioavailability[5].
-
Targeting ESKAPE Pathogens: Recent studies have demonstrated that 5-amino-1,2,4-thiadiazole derivatives exhibit potent antibacterial activity against ESKAPE pathogens (e.g., Staphylococcus aureus, Klebsiella pneumoniae). The mechanism often involves disruption of bacterial cell wall synthesis or specific kinase inhibition[6].
-
S1P1 Receptor Agonism: Derivatives of 1,2,4-thiadiazoles have been discovered as potent, orally active agonists of the Sphingosine 1-Phosphate Receptor Subtype 1 (S1P1). These compounds induce peripheral lymphocyte reduction, offering therapeutic potential for autoimmune disorders like Multiple Sclerosis (MS)[7]. The phenylthio group in CAS 98555-22-7 provides the necessary lipophilicity (LogP enhancement) to penetrate the blood-brain barrier and occupy deep hydrophobic pockets within GPCRs.
Mechanism of action for 1,2,4-thiadiazole derivatives as S1P1 receptor agonists.
Synthetic Methodologies and Mechanistic Pathways
Historically, the synthesis of 5-amino-1,2,4-thiadiazoles relied on the reaction of N-haloamidines with thiocyanates, a method pioneered by Joachim Goerdeler in the 1950s[8]. However, modern pharmaceutical synthesis demands scalable, environmentally benign ("green") methodologies that avoid toxic transition metals and harsh oxidants.
The state-of-the-art approach for synthesizing CAS 98555-22-7 involves the iodine-mediated oxidative N-S bond formation from an imidoyl thiourea precursor[4][9].
Causality in Reagent Selection:
-
Molecular Iodine (
): Chosen over transition metals (like Pd or Cu) because it acts as a mild, highly chemoselective electrophile that facilitates the removal of electrons to form the N-S bond without over-oxidizing the sensitive thioether linkage (phenylthio group)[4][9]. -
Potassium Carbonate (
): Acts as a mild base to deprotonate the intermediate, driving the cyclization forward while maintaining a pH that prevents the hydrolysis of the thiadiazole ring[4].
Synthetic workflow for 1,2,4-thiadiazoles via I2-mediated oxidative S-N bond formation.
Experimental Protocol: Self-Validating Synthesis of CAS 98555-22-7
The following protocol outlines a scalable, transition-metal-free synthesis of 5-amino-3-(phenylthio)-1,2,4-thiadiazole. This system is self-validating: the distinct color change during the iodine quench serves as an immediate visual indicator of successful reaction termination, while the crystallization step inherently purifies the target compound from highly soluble byproducts.
Materials Required:
-
2-(Phenylthio)acetamidine hydrochloride (1.0 equiv)
-
Potassium thiocyanate (KSCN) or appropriate isothiocyanate (1.2 equiv)
-
Molecular Iodine (
) (1.5 equiv) -
Potassium carbonate (
) (2.0 equiv) -
Acetonitrile (
) / Water (Green solvent mixture) -
Saturated Sodium Thiosulfate (
) solution
Step-by-Step Methodology:
-
Intermediate Formation: In a round-bottom flask equipped with a magnetic stirrer, dissolve 2-(phenylthio)acetamidine hydrochloride (10 mmol) in 30 mL of an acetonitrile/water mixture (4:1 v/v). Add
(20 mmol) and stir for 15 minutes at room temperature to liberate the free base. -
Thiourea Coupling: Add potassium thiocyanate (12 mmol) to the suspension. Heat the reaction mixture to 60 °C and stir for 2 hours to allow the formation of the imidoyl thiourea intermediate. Monitor the consumption of the starting material via TLC (Hexane/Ethyl Acetate 3:1).
-
Oxidative Cyclization: Cool the reaction mixture to room temperature. Slowly add molecular iodine (15 mmol) in small portions. Mechanistic Note: The addition of
initiates the electrophilic attack on the sulfur atom, followed by intramolecular nucleophilic attack by the amidine nitrogen, forming the S-N bond. Stir the dark brown solution at room temperature for an additional 3–4 hours[4][9]. -
Quenching and Workup: Once the cyclization is complete (verified by LC-MS), quench the reaction by adding a saturated aqueous solution of sodium thiosulfate (
) dropwise until the dark brown color of excess iodine completely dissipates, leaving a pale yellow or colorless mixture. Causality: Thiosulfate reduces unreacted to water-soluble iodide ( ), preventing halogen contamination of the final API. -
Extraction and Purification: Extract the aqueous layer with Ethyl Acetate (3 x 20 mL). Wash the combined organic layers with brine, dry over anhydrous
, and concentrate under reduced pressure. -
Crystallization: Purify the crude product by recrystallization from hot ethanol to yield pure 5-amino-3-(phenylthio)-1,2,4-thiadiazole (CAS 98555-22-7) as a crystalline solid.
Analytical Validation
To confirm the structural integrity of the synthesized CAS 98555-22-7, researchers should utilize
References
- American Elements. "3-(phenylsulfanyl)-1,2,4-thiadiazol-5-amine (CAS 98555-22-7)". americanelements.com.
- Chemikart. "1,2,4-Thiadiazol-5-amine, 3-(phenylthio)-". chemikart.com.
- BenchChem. "The Discovery and History of 5-Amino-3-isopropyl-1,2,4-thiadiazole: An In-depth Technical Guide". benchchem.com.
- MDPI. "Green Chemistry in Organic Synthesis: Recent Update on Green Catalytic Approaches in Synthesis of 1,2,4-Thiadiazoles". mdpi.com.
- PubMed (NIH). "External oxidant-free and transition metal-free synthesis of 5-amino-1,2,4-thiadiazoles as promising antibacterials against ESKAPE pathogen strains". nih.gov.
- ACS Publications. "Discovery of Novel 1,2,4-Thiadiazole Derivatives as Potent, Orally Active Agonists of Sphingosine 1-Phosphate Receptor Subtype 1 (S1P1)". acs.org.
- ResearchGate. "Synthesis of 5-Amino and 3,5-Diamino Substituted 1,2,4-Thiadiazoles by I2-Mediated Oxidative N-S Bond Formation". researchgate.net.
- ACS Publications. "Novel 1,2,4-Thiadiazole Derivatives as Potent Neuroprotectors: Approach to Creation of Bioavailable Drugs". acs.org.
- ResearchGate. "Building 1,2,4-Thiadiazole: Ten Years of Progress". researchgate.net.
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